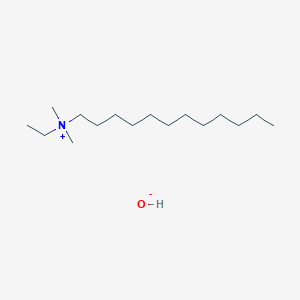

Dodecylethyldimethylammonium hydroxide

Description

Contextualization within Quaternary Ammonium (B1175870) Compounds and Hydroxides

Quaternary ammonium compounds (QACs) are a class of chemical compounds with the general formula R₄N⁺X⁻, where R represents various organic groups and X⁻ is an anion. The central nitrogen atom is covalently bonded to four organic groups, resulting in a permanent positive charge. This cationic nature is a defining feature of QACs and is responsible for many of their characteristic properties.

Dodecylethyldimethylammonium hydroxide (B78521) belongs to a specific subgroup of QACs where the anion is a hydroxide ion (OH⁻). This makes it a strong base. The presence of the hydroxide ion, combined with the organic cation, results in a compound that can act as a surfactant, a base, and a structure-directing agent in chemical syntheses. Quaternary ammonium hydroxides are noted for their use in the synthesis of nanomaterials and as catalysts in various organic reactions. drexel.edu

The properties of Dodecylethyldimethylammonium hydroxide are influenced by the different organic groups attached to the nitrogen atom:

Dodecyl group (C₁₂H₂₅): This long hydrocarbon chain imparts significant surface-active properties, making the compound an effective surfactant.

Foundational Research Perspectives on this compound Systems

Foundational research into this compound has largely been built upon the extensive knowledge of its halide counterparts, particularly Dodecylethyldimethylammonium bromide. The primary method for synthesizing quaternary ammonium hydroxides involves the ion exchange of the corresponding quaternary ammonium halide.

For this compound, a common synthesis strategy would involve the reaction of Dodecylethyldimethylammonium bromide with a strong base, such as silver oxide or through the use of an anion exchange resin. The general reaction can be represented as:

[C₁₂H₂₅(CH₃)₂(C₂H₅)N]⁺Br⁻ + AgOH → [C₁₂H₂₅(CH₃)₂(C₂H₅)N]⁺OH⁻ + AgBr

This method allows for the preparation of the hydroxide compound, which can then be used in further research applications. Much of the early research interest in such compounds has been driven by their surfactant properties and their ability to form micelles in solution. These characteristics make them valuable in studies of colloidal science and as templates for the synthesis of porous materials.

Evolution of Academic Inquiry into this compound

The academic inquiry into this compound and related compounds has evolved from a fundamental interest in their synthesis and surfactant properties to more specialized applications. A significant area of contemporary research is their use as structure-directing agents in the synthesis of nanomaterials. For instance, the bromide salt, Dodecylethyldimethylammonium bromide, has been investigated as an alternative to more toxic surfactants in the synthesis of gold nanorods. nih.gov

This research into the bromide analogue provides a strong indication of the potential research directions for the hydroxide compound. The ability of the dodecylethyldimethylammonium cation to direct the growth of nanocrystals is a key area of investigation. Furthermore, the use of quaternary ammonium hydroxides in the synthesis of various nanomaterials is a growing field of study. drexel.edu The hydroxide anion can play a crucial role in controlling the pH and reactivity during the formation of these materials.

Future academic inquiry is likely to focus on optimizing the synthesis of this compound and exploring its specific applications in catalysis, materials science, and nanotechnology. The unique combination of its surfactant and basic properties makes it a versatile tool for chemical researchers.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

dodecyl-ethyl-dimethylazanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.H2O/c1-5-7-8-9-10-11-12-13-14-15-16-17(3,4)6-2;/h5-16H2,1-4H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMGYRFGSBZYHW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H37NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172721 | |

| Record name | Dodecylethyldimethylammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19184-59-9 | |

| Record name | EDMA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19184-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecylethyldimethylammonium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019184599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecylethyldimethylammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecylethyldimethylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Behavior and Self Assembly of Dodecylethyldimethylammonium Hydroxide Systems

Micellization Phenomena of Dodecylethyldimethylammonium Species

Surfactants, or surface-active agents, are amphiphilic molecules that possess both a non-polar, hydrophobic "tail" and a polar, hydrophilic "head" group. tainstruments.com This dual nature drives their self-association in solution, a process known as micellization. tainstruments.com Above a specific concentration, these molecules aggregate to form micelles, where the hydrophobic tails are sequestered in the core, away from the aqueous solvent, and the hydrophilic heads form a protective outer shell at the micelle-water interface. tainstruments.com This aggregation is a dynamic equilibrium between single surfactant molecules (unimers) and the micellar structures. tainstruments.com

The critical micelle concentration (CMC) is a fundamental characteristic of a surfactant, defined as the concentration at which micelles begin to form spontaneously. wikipedia.orgbiolinscientific.com Below the CMC, surfactant molecules exist predominantly as monomers, which may adsorb at interfaces like the air-water surface. biolinscientific.com As the concentration approaches the CMC, the interface becomes saturated, and any further addition of surfactant leads to the formation of micelles in the bulk solution. biolinscientific.com Consequently, physical properties of the solution, such as surface tension, conductivity, and density, exhibit a distinct change at the CMC, allowing for its experimental determination. nih.gov For dodecylethyldimethylammonium bromide (referred to as C(12)(EDMAB) in some studies), the CMC has been determined using methods like surface tension and density measurements, yielding values of 9.9 x 10⁻³ M and 1.5 x 10⁻² M, respectively. researchgate.net

Several factors can influence the CMC of a surfactant system:

Amphiphile Structure: The hydrophobicity of the surfactant tail plays a crucial role; longer or more complex hydrocarbon chains generally lead to a lower CMC because the hydrophobic effect, a primary driving force for micellization, is stronger. aatbio.comwikipedia.org The nature of the hydrophilic head group also has an effect. biolinscientific.com

Temperature: Temperature can have a complex effect on micellization. An increase in temperature can decrease the hydration of hydrophilic groups, which promotes micellization and lowers the CMC. aatbio.com However, at very high temperatures, the structured water around the hydrophobic tails can be disrupted, which may increase the CMC. aatbio.com For dodecylethyldimethylammonium bromide, studies over a temperature range of 288.15–308.15 K have been conducted to analyze this behavior. researchgate.net

Presence of Additives: The addition of electrolytes (salts) typically lowers the CMC of ionic surfactants. biolinscientific.comaatbio.com The added ions, or counterions, can screen the electrostatic repulsion between the charged head groups of the surfactant molecules in the micelle, making it easier for them to aggregate. aatbio.com This effect has been observed in studies of didodecyldimethylammonium bromide where the addition of salts like NaBr, NaCl, and NaBz significantly decreased the CMC.

Table 1: Critical Micelle Concentration (CMC) of Dodecylethyldimethylammonium Bromide

Experimentally determined CMC values for Dodecylethyldimethylammonium Bromide in aqueous solution using different measurement techniques.

| Measurement Method | CMC Value (M) | Reference |

|---|---|---|

| Surface Tension | 9.9 x 10⁻³ | researchgate.net |

| Density | 1.5 x 10⁻² | researchgate.net |

For ionic surfactants like dodecylethyldimethylammonium species, the micelles formed are charged aggregates. These charged surfaces attract ions of the opposite charge, known as counterions (e.g., hydroxide (B78521), bromide), from the surrounding solution. researchgate.net This electrostatic interaction leads to the binding of a fraction of these counterions to the micellar surface. researchgate.net

The degree of micellar ionization (often denoted as α) or, conversely, the degree of counterion binding (β, where β = 1 - α), is a crucial parameter that describes the effective charge of the micelle. It represents the fraction of surfactant head groups in the micelle that are not neutralized by a bound counterion. This parameter can be determined experimentally, often from the ratio of the slopes of conductivity versus concentration plots above and below the CMC. researchgate.net For dodecylethyldimethylammonium bromide, the degree of ionization (referred to as β in the source) was determined from conductivity measurements at different temperatures. researchgate.net The binding of counterions is influenced by factors such as the specific type of counterion and the presence of added salts. csun.edu For instance, more hydrophobic or highly polarizable counterions tend to bind more strongly to the micelle surface. researchgate.net The Corrin-Harkins equation is a thermodynamic model used to calculate the counterion binding constant from the change in CMC with the addition of salt.

The process of micellization is a spontaneous phenomenon, which can be described by fundamental thermodynamic parameters: the Gibbs free energy of micellization (ΔG°m), the enthalpy of micellization (ΔH°m), and the entropy of micellization (ΔS°m). These parameters provide insight into the driving forces behind self-assembly.

Gibbs Free Energy (ΔG°m): A negative value for ΔG°m indicates that micellization is a spontaneous process. researchgate.net It is calculated from the CMC value, typically using the equation ΔG°m = RT ln(XCMC), where R is the gas constant, T is the temperature, and XCMC is the CMC expressed as a mole fraction.

Enthalpy (ΔH°m): The enthalpy change reflects the heat absorbed or released during micelle formation. It is related to the breaking of structured water around the hydrophobic tails and the energetic interactions between surfactant molecules within the micelle. ΔH°m can be determined from the temperature dependence of the CMC using the van 't Hoff equation. ajchem-a.com

For dodecylethyldimethylammonium bromide, thermodynamic parameters have been estimated using a charged pseudo-phase separation model. researchgate.net The study found that at lower temperatures, the micellization process was primarily entropy-driven, consistent with the hydrophobic effect being the dominant force. researchgate.net However, at higher temperatures, the process became enthalpy-driven. researchgate.net This temperature dependence highlights the complex interplay of forces governing surfactant self-assembly.

Table 2: Thermodynamic Parameters of Micellization for Dodecylethyldimethylammonium Bromide

Thermodynamic data calculated at different temperatures, illustrating the shift in driving forces for micellization.

| Temperature (K) | ΔG°m (kJ/mol) | ΔH°m (kJ/mol) | TΔS°m (kJ/mol) | Primary Driving Force | Reference |

|---|---|---|---|---|---|

| 288.15 | -28.7 | -1.2 | 27.5 | Entropy-driven | researchgate.net |

| 293.15 | -29.0 | -0.1 | 28.9 | Entropy-driven | researchgate.net |

| 298.15 | -29.4 | 1.1 | 30.5 | Enthalpy & Entropy | researchgate.net |

| 303.15 | -30.0 | 2.2 | 32.2 | Enthalpy & Entropy | researchgate.net |

| 308.15 | -30.7 | 3.4 | 34.1 | Enthalpy-driven | researchgate.net |

Note: Data adapted from a study on Dodecylethyldimethylammonium Bromide researchgate.net. The transition from entropy-driven to enthalpy-driven is observed as temperature increases.

Vesicle and Supramolecular Aggregate Formation

Beyond simple spherical micelles, amphiphilic molecules like dodecylethyldimethylammonium species can form more complex supramolecular structures, such as vesicles. Vesicles are spherical or elliptical structures composed of one or more concentric bilayers of surfactant molecules enclosing an aqueous core. mdpi.com Their formation is highly dependent on the molecular geometry of the surfactant, often described by the surfactant packing parameter. wikipedia.org

While single-tailed surfactants typically form micelles, the spontaneous formation of vesicles can occur under specific conditions, particularly in mixtures of oppositely charged surfactants. nih.govnih.gov This phenomenon arises from the formation of anion-cation surfactant pairs that effectively act as a double-tailed, zwitterionic surfactant, which is geometrically more favorable for forming bilayer structures. nih.gov

The formation of vesicles can also be induced in single-surfactant systems. Research has shown that double-chained dimethylammonium salts can exhibit anomalous behavior, such as high solubility and the formation of spontaneous vesicles, particularly with hydroxide and carboxylate counterions. researchgate.net This suggests that the dodecylethyldimethylammonium cation, when paired with a hydroxide counterion, may have a greater propensity for vesicle formation compared to its halide counterparts. In some systems, a transition from micelles to vesicles is observed upon dilution. mdpi.comdiva-portal.org These spontaneously formed vesicles can be thermodynamically stable equilibrium structures. nih.gov

Catanionic surfactant systems are aqueous mixtures of cationic and anionic surfactants. nih.gov These mixtures exhibit rich and complex phase behavior due to the strong electrostatic attraction between the oppositely charged head groups. nih.gov This attraction often leads to a synergistic effect, where the CMC of the mixture is significantly lower than that of the individual components. nih.gov

When a dodecylethyldimethylammonium species is mixed with an anionic surfactant (such as sodium dodecyl sulfate), a catanionic system is formed. Such systems are well-known for their ability to spontaneously form vesicles. mdpi.com The precise morphology of the self-assembled aggregates (e.g., micelles, vesicles, or other liquid crystalline phases) depends on factors like the total surfactant concentration and the molar ratio of the cationic to anionic components. nih.gov For example, Kaler et al. demonstrated that the combination of anionic and cationic surfactants was the direct cause of spontaneous vesicle formation in their system. mdpi.com In some catanionic systems, a transition from vesicles at low surfactant concentrations to micelles at higher concentrations is observed. mdpi.com This behavior is attributed to changes in the composition and packing of surfactants within the aggregate interface as the total concentration increases. mdpi.com

Coexistence and Transitions between Micellar and Vesicular Aggregates

In aqueous solutions of certain double-tailed cationic surfactants with hydroxide counterions, such as the closely related didodecyldimethylammonium hydroxide, a coexistence of vesicles and normal micelles has been observed within specific concentration ranges. bgu.ac.il Cryogenic-Transmission Electron Microscopy (cryo-TEM) studies have revealed that at certain concentrations, stable vesicles are present, while at higher concentrations, micelles become the predominant aggregate form. bgu.ac.il This suggests a concentration-dependent equilibrium between these two types of self-assembled structures.

The transition from micelles to vesicles is a phenomenon observed in various cationic surfactant systems, often influenced by factors such as the addition of salts or organic additives, or changes in temperature. pku.edu.cnnih.govnih.govnist.gov For instance, in some mixed cationic-anionic surfactant systems, an increase in temperature can induce a transition from cylindrical micelles to vesicles. nist.gov While specific studies detailing the precise conditions for dodecylethyldimethylammonium hydroxide are limited, the behavior of analogous compounds suggests that a similar equilibrium and potential for transitions between micellar and vesicular states exists, governed by the interplay of electrostatic and hydrophobic interactions.

Formation and Structural Characterization of Supra-aggregates

Supra-aggregates are complex, hierarchical structures formed from the self-assembly of smaller aggregates like micelles or vesicles. In certain systems of double-chained ionic surfactants, these can manifest as structures like lamellar spherulites, where the interior and exterior are composed of bicontinuous microemulsions. researchgate.net The formation of such complex architectures is driven by the minimization of free energy through the organization of surfactant molecules on a larger scale.

While direct evidence for the formation of specific supra-aggregates in pure this compound solutions is not extensively documented in the reviewed literature, the fundamental principles of surfactant self-assembly suggest the potential for such structures to form under appropriate conditions of concentration, temperature, and ionic strength. The ability of the dodecylethyldimethylammonium cation to form both micelles and vesicles provides the building blocks for the potential formation of more complex, higher-order structures.

Interfacial Phenomena and Surface Activity

The amphiphilic nature of this compound makes it highly surface-active, meaning it readily adsorbs at interfaces, such as the air-water or oil-water interface, thereby altering the interfacial properties.

Adsorption Characteristics at Interfaces (e.g., Air-Water, Oil-Water)

Studies on the closely related dodecylethyldimethylammonium bromide (C12EDMAB) provide significant insight into the adsorption behavior of the dodecylethyldimethylammonium cation at the air-water interface. nih.gov The surfactant molecules adsorb at the interface with their hydrophobic dodecyl tails oriented towards the air and the hydrophilic ethyl-dimethylammonium headgroups remaining in the aqueous phase. This adsorption reduces the free energy of the system.

Thermodynamic parameters, such as the standard free energy of adsorption, have been determined from surface tension measurements for C12EDMAB. nih.gov The efficiency of adsorption is influenced by the structure of the surfactant, with calculations taking into account different possible orientations of the surfactant molecules in the adsorbed monolayer. nih.gov The presence of the ethyl group in the headgroup, as opposed to a methyl group, can influence the packing and orientation of the molecules at the interface. nih.gov

Role in Modulating Surface Tension and Interfacial Energetics

The adsorption of this compound at an interface leads to a significant reduction in the surface or interfacial tension. As the surfactant molecules populate the interface, they disrupt the cohesive forces between the solvent molecules, leading to a decrease in the energy required to expand the interface.

For dodecylethyldimethylammonium bromide, surface tension measurements have been used to determine its critical micelle concentration (CMC), which is the concentration at which the interface becomes saturated with surfactant molecules and micelles begin to form in the bulk solution. nih.govnih.gov The effectiveness of a surfactant in reducing surface tension is a key characteristic of its surface activity. The structure of the headgroup plays a role in this, with variations in the alkyl substituents affecting the efficiency of surface tension reduction. nih.gov

Influence of Environmental Variables on Self-Assembly and Colloidal Stability

The self-assembly and colloidal stability of this compound systems are sensitive to changes in environmental conditions, particularly temperature.

Temperature Dependence of Aggregation Properties

Temperature can have a significant impact on the aggregation behavior of surfactants. In some cationic surfactant systems, an increase in temperature can lead to a transition from vesicles to wormlike micelles. nist.gov This transition is often accompanied by a dramatic increase in the viscosity of the solution. nist.gov Conversely, in other systems, heating can induce a transition from micelles to vesicles. nist.gov

Effects of Electrolytes and Co-solutes on Micellization and Vesicle Formation

The self-assembly of this compound in aqueous solutions, leading to the formation of micelles and vesicles, is significantly influenced by the presence of electrolytes and co-solutes. These additives can alter the solution's properties, thereby affecting the delicate balance of forces that govern the aggregation of surfactant molecules. Understanding these effects is crucial for controlling the size, shape, and stability of the resulting aggregates for various applications.

The addition of electrolytes to ionic surfactant solutions is a well-established method for modulating their aggregation behavior. For this compound, an ionic surfactant, the introduction of a simple electrolyte such as sodium chloride (NaCl) is expected to decrease the critical micelle concentration (CMC). This phenomenon is primarily attributed to the screening of the electrostatic repulsions between the positively charged head groups of the surfactant molecules. The added counter-ions (in this case, chloride ions) from the electrolyte reduce the repulsion, thus favoring the aggregation of surfactant monomers into micelles at a lower concentration.

Table 1: Effect of NaCl Concentration on the Critical Micelle Concentration (CMC) of a Dodecyl-based Cationic Surfactant

| NaCl Concentration (mol/L) | Critical Micelle Concentration (CMC) (mmol/L) |

|---|---|

| 0.00 | 15.0 |

| 0.01 | 10.5 |

| 0.05 | 5.2 |

| 0.10 | 3.1 |

Note: This data is representative of a typical dodecyl-based cationic surfactant and illustrates the expected trend for this compound.

Co-solutes, particularly organic molecules like alcohols, can also exert a profound effect on the self-assembly of this compound, influencing both micellization and the transition from micelles to vesicles. The nature of the co-solute, its concentration, and its interaction with the surfactant molecules determine the outcome.

Short-chain alcohols, such as ethanol and propanol, are generally considered to be "structure breakers" in aqueous solutions. Their presence can disrupt the hydrophobic interactions that drive micelle formation, often leading to an increase in the CMC. Conversely, longer-chain alcohols can act as co-surfactants, incorporating themselves into the micellar structure. This incorporation can alter the packing parameter of the surfactant, which is a critical factor in determining the geometry of the aggregate. An increase in the effective volume of the hydrophobic tail region can favor the formation of vesicles over spherical micelles.

Research on mixed surfactant systems involving dodecylethyldimethylammonium bromide has shown that the formation of various aggregates, including micelles and vesicles, is highly dependent on the system's composition. nih.gov The introduction of a co-solute can be a key factor in tuning these transitions. The general effects of different types of co-solutes on the vesicle formation of dodecylethyldimethylammonium systems are summarized below.

Table 2: Influence of Co-solutes on Vesicle Formation in Dodecylethyldimethylammonium Systems

| Co-solute Type | General Effect on Vesicle Formation | Research Findings Summary |

|---|---|---|

| Short-chain alcohols (e.g., ethanol) | Can inhibit vesicle formation at low concentrations by increasing CMC. | Studies on similar cationic surfactants show that short-chain alcohols can disrupt the water structure, making micellization less favorable and potentially hindering the transition to more ordered structures like vesicles. |

| Long-chain alcohols (e.g., hexanol) | Can promote vesicle formation by acting as a co-surfactant. | Incorporation of long-chain alcohols into the micelle can increase the packing parameter, favoring the formation of bilayers which then close to form vesicles. |

| Nonionic surfactants | Can induce the formation of mixed micelles or vesicles depending on the composition. | The mixing of ionic and nonionic surfactants can lead to synergistic effects that promote the formation of stable vesicles at lower total surfactant concentrations. |

Note: The findings are based on studies of dodecylethyldimethylammonium bromide and other similar cationic surfactants, providing an expected behavior for the hydroxide counterpart.

Advanced Spectroscopic and Physico Analytical Characterization Techniques

Microscopic and Scattering Methods for Morphological and Size Analysis

While spectroscopic methods reveal molecular details, microscopic techniques provide direct visualization of the supramolecular structures formed by surfactant aggregation. Electron microscopy is particularly powerful for analyzing the morphology and size distribution of these aggregates.

Transmission Electron Microscopy (TEM) offers high-resolution imaging of nanoscale structures. For studying surfactant aggregates, which exist in a hydrated state, Cryogenic TEM (Cryo-TEM) is the preferred method. nih.gov In Cryo-TEM, a thin film of the surfactant solution is flash-frozen in a cryogen, vitrifying the water and preserving the aggregates in their native, solution-state morphology without artifacts from drying or staining. nih.gov

Cryo-TEM analysis of dodecylethyldimethylammonium compounds and similar cationic surfactants reveals the formation of various aggregate structures depending on concentration, temperature, and the presence of additives. Common morphologies include:

Spherical Micelles: Small, globular aggregates formed just above the CMC.

Worm-like or Cylindrical Micelles: Elongated, flexible aggregates that can form at higher concentrations, often leading to an increase in solution viscosity. researchgate.net

Vesicles: Bilayered, hollow spheres that can encapsulate an aqueous core.

These direct imaging studies are critical for understanding the relationship between molecular structure and the resulting self-assembled architecture. rsc.orgmdpi.com

Scanning Electron Microscopy (SEM) is a technique primarily used to investigate the surface topography and morphology of solid materials. frontiersin.org Unlike TEM, which images the internal structure of a thin sample, SEM scans a focused electron beam over a bulk sample's surface to generate a three-dimensional image.

For dodecylethyldimethylammonium compounds, SEM is not suitable for visualizing micelles or vesicles in solution. However, it is an effective tool for characterizing the compound in its solid, purified state. SEM analysis can reveal:

Crystal Morphology: The shape, size, and faceting of crystals grown from solution.

Powder Characteristics: The particle size distribution, degree of agglomeration, and surface texture of the bulk powder.

Surface Films: The structure of films formed by the surfactant when deposited and dried on a solid substrate.

By providing high-resolution images of the solid material, SEM complements other analytical techniques in the full physico-chemical characterization of the compound.

Dynamic Light Scattering (DLS) for Hydrodynamic Size and Polydispersity

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles or macromolecules in suspension. wikipedia.orgmdpi.com For Dodecylethyldimethylammonium hydroxide (B78521), DLS is instrumental in characterizing the hydrodynamic size of the micelles that form above its critical micelle concentration (CMC). The technique measures the time-dependent fluctuations in the intensity of scattered light, which arise from the Brownian motion of the particles. youtube.com Smaller particles diffuse more rapidly, leading to faster fluctuations, while larger particles diffuse more slowly, resulting in slower fluctuations.

By analyzing the autocorrelation of the scattered light intensity signal, the translational diffusion coefficient (D) of the micelles can be calculated. The Stokes-Einstein equation is then used to relate this diffusion coefficient to the hydrodynamic radius (Rh) of the particles. Research on analogous dodecyl chain quaternary ammonium (B1175870) surfactants shows that in dilute solutions below the CMC, only small monomers are present. Above the CMC, there is a sharp increase in scattering intensity, indicating the formation of larger aggregates (micelles). The hydrodynamic diameter of these micelles typically remains relatively constant over a range of concentrations just above the CMC. nih.gov The addition of electrolytes, such as salts, can screen the electrostatic repulsion between the charged head groups, often leading to an increase in micelle size. nih.gov The polydispersity index (PDI), also obtained from DLS analysis, provides information on the breadth of the size distribution.

| Concentration (mM) | Hydrodynamic Diameter (d.nm) | Polydispersity Index (PDI) | Comments |

|---|---|---|---|

| 10 | 4.2 | 0.25 | Below CMC; primarily monomers. |

| 20 | 4.5 | 0.21 | Above CMC; spherical micelles. |

| 50 | 4.6 | 0.23 | Stable micellar size. |

| 50 (+ 0.1 M NaCl) | 6.8 | 0.28 | Salt addition promotes micellar growth. |

Small-Angle X-ray Scattering (SAXS) for Aggregate Structure and Interparticle Interactions

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the nanoscale structure of materials, including the size, shape, and internal arrangement of surfactant micelles in solution. wikipedia.org SAXS measures the elastic scattering of X-rays by a sample at very small angles (typically < 5°). The scattering pattern is sensitive to variations in electron density within the material. uni-saarland.de For solutions of Dodecylethyldimethylammonium hydroxide, SAXS can provide detailed information beyond the hydrodynamic size given by DLS.

| Parameter | Value | Description |

|---|---|---|

| Aggregation Number (Nagg) | 55 - 65 | Number of monomers per micelle. |

| Core Radius (Rcore) | 1.6 nm | Radius of the hydrophobic dodecyl chain core. |

| Overall Radius (Rmicelle) | 2.3 nm | Total radius including headgroup region. |

| Assumed Shape | Spherical/Slightly Ellipsoidal | Best-fit model for scattering data. |

X-ray Diffraction (XRD) for Crystalline and Supramolecular Order

While DLS and SAXS are used for solutions, X-ray Diffraction (XRD) is the primary technique for analyzing the structure of this compound in its solid, crystalline state. nih.gov XRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are diffracted by the crystal lattice at specific angles determined by Bragg's Law (nλ = 2d sinθ), producing a diffraction pattern that is unique to a particular crystalline arrangement.

This pattern serves as a fingerprint for identifying the solid-state phase of the compound. It can distinguish between different polymorphs (different crystal structures of the same compound) or solvates (e.g., hydrates), which can have different physical properties. nih.gov Analysis of the peak positions in the diffraction pattern allows for the determination of the unit cell parameters of the crystal lattice. The relative intensities of the peaks provide information about the arrangement of atoms within the unit cell. For long-chain surfactants like this compound, XRD is particularly useful for studying the lamellar (layered) structures that are often formed in the solid state, where bilayers of surfactant molecules are separated by layers of counter-ions and, if present, water molecules. researchgate.net

Electrokinetic and Calorimetric Investigations

The surface charge of micelles and the thermodynamic properties associated with phase transitions are fundamental to understanding the behavior of this compound. Electrokinetic and calorimetric methods provide quantitative data on these characteristics.

Zeta Potential Measurements for Surface Charge Characterization

Zeta potential (ζ) is a measure of the magnitude of the electrostatic potential at the electrical double layer surrounding a charged particle in solution. nih.gov For this compound, which is a cationic surfactant, the micelles formed in solution will have a positive surface charge due to the quaternary ammonium head groups. This charge attracts a layer of negative counter-ions (hydroxide ions) from the solution. The zeta potential is measured at the "slipping plane," which is the boundary of the particle and its layer of attached ions as it moves through the solution.

Zeta potential is a key indicator of the stability of colloidal dispersions. For this compound micelles, a sufficiently high positive zeta potential (e.g., > +30 mV) indicates strong electrostatic repulsion between micelles, which prevents them from aggregating and ensures the stability of the solution. nih.gov Studies on the closely related compound dodecyltrimethylammonium (B156365) hydroxide show that the zeta potential of its micelles is positive and can be influenced by factors such as pH and the ionic strength of the solution. dntb.gov.ua An increase in ionic strength generally leads to a compression of the electrical double layer and a reduction in the magnitude of the zeta potential. nih.gov

Electrophoretic Mobility Studies (e.g., Doppler Microelectrophoresis)

Electrophoretic mobility is the fundamental parameter measured to determine the zeta potential. nih.gov Techniques such as Laser Doppler Microelectrophoresis measure the velocity of charged particles (in this case, micelles) under the influence of an applied electric field. researchgate.net Positively charged micelles of this compound will migrate toward the negative electrode (cathode).

The measured velocity is used to calculate the electrophoretic mobility (μe), which is the velocity per unit electric field. This mobility is then converted into the zeta potential using theoretical models, most commonly the Henry equation. For aqueous systems with a sufficiently thick electrical double layer, this simplifies to the Helmholtz-Smoluchowski equation. The electrophoretic mobility, and thus the zeta potential, is highly dependent on the surfactant concentration. Below the CMC, the mobility is related to the individual surfactant cations. nih.gov Above the CMC, as micelles form, the measured mobility reflects the properties of these larger aggregates, including their effective charge, which is influenced by the degree of counter-ion binding to the micellar surface. nih.govresearchgate.net

| Concentration (relative to CMC) | Electrophoretic Mobility (μm·cm/V·s) | Calculated Zeta Potential (mV) |

|---|---|---|

| 0.5 x CMC | +1.8 | +25 |

| 2 x CMC | +5.4 | +75 |

| 10 x CMC | +4.8 | +68 |

| 10 x CMC (+0.01 M KBr) | +3.5 | +49 |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. netzsch.com DSC is used to study the thermal transitions of materials, such as melting, crystallization, and glass transitions. mdpi.com

For a surfactant like this compound, DSC is particularly useful for determining its Krafft temperature (TK). The Krafft temperature is a characteristic temperature above which the solubility of an ionic surfactant increases sharply, enabling the formation of micelles. Below the Krafft point, the surfactant exists primarily as hydrated crystals. The transition at the Krafft temperature is an endothermic process that can be detected by DSC as a peak in the heat flow curve. nih.gov DSC can also be used to study other phase transitions in the solid state (polymorphic transitions) and to determine the enthalpy changes associated with these transitions, providing fundamental thermodynamic data about the compound's stability and behavior. nih.gov

Isothermal Titration Calorimetry (ITC) for Interaction Thermodynamics

The micellization of dodecylethyldimethylammonium bromide in aqueous solutions has been studied by determining the thermodynamic parameters of this process. The standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization provide a quantitative understanding of the spontaneity and the driving forces behind the formation of micelles.

A study on the thermal parameters of dodecylethyldimethylammonium bromide micellization in aqueous solution, determined from conductivity measurements at different temperatures, revealed an enthalpy-entropy compensation phenomenon. researchgate.net The micellization process for dodecylethyldimethylammonium bromide was found to be entropy-driven at lower temperatures and enthalpy-driven at higher temperatures. researchgate.net

Table 1: Thermodynamic Parameters of Micellization for Dodecylethyldimethylammonium Bromide in Aqueous Solution

| Temperature (°C) | ΔG°m (kJ/mol) | ΔH°m (kJ/mol) | TΔS°m (kJ/mol) |

| 15 | -20.6 | -4.4 | 16.2 |

| 20 | -21.2 | -2.4 | 18.8 |

| 25 | -21.6 | -0.4 | 21.2 |

| 30 | -22.0 | 1.6 | 23.6 |

| 35 | -22.3 | 3.6 | 25.9 |

| 40 | -22.5 | 5.6 | 28.1 |

This table presents calculated thermodynamic parameters for the micellization of dodecylethyldimethylammonium bromide at various temperatures, illustrating the temperature dependence of the driving forces for self-assembly.

The data indicates that at lower temperatures, the large positive entropy change is the primary driving force for micellization, which is characteristic of the hydrophobic effect. As the temperature increases, the enthalpic contribution becomes more favorable (less unfavorable or even exothermic), indicating a shift in the balance of interactions.

Conductometric and Tensiometric Measurements for Aggregation Behavior

The aggregation behavior of surfactants in solution is fundamentally characterized by the critical micelle concentration (CMC), the concentration at which micelles begin to form. Conductometry and tensiometry are two of the most common and reliable methods for determining the CMC of ionic surfactants like this compound.

Conductometric Measurements: In this technique, the specific conductivity of the surfactant solution is measured as a function of its concentration. For ionic surfactants, the conductivity increases linearly with concentration. At the CMC, there is a distinct break in the slope of the conductivity versus concentration plot. This is because the newly formed micelles have a lower mobility than the individual surfactant ions, and they also bind some of the counterions, reducing the total number of charge carriers.

Tensiometric Measurements: Surface tension measurements are also widely used to determine the CMC. Surfactant molecules accumulate at the air-water interface, leading to a decrease in surface tension. As the surfactant concentration increases, the surface tension decreases until the interface becomes saturated. At this point, micelles start to form in the bulk solution, and the surface tension remains relatively constant with further increases in surfactant concentration. The concentration at which this plateau begins is the CMC.

The CMC of dodecylethyldimethylammonium bromide has been determined using both techniques, and the values are in good agreement. nih.gov The CMC is influenced by factors such as temperature, the nature of the counterion, and the presence of any additives.

Table 2: Critical Micelle Concentration (CMC) of Dodecylethyldimethylammonium Bromide in Aqueous Solution

| Method | Temperature (°C) | CMC (mol/L) |

| Surface Tension | 25 | 9.9 x 10-3 |

| Density | 25 | 1.5 x 10-2 |

| Conductivity | 15 | 1.68 x 10-2 |

| Conductivity | 20 | 1.62 x 10-2 |

| Conductivity | 25 | 1.57 x 10-2 |

| Conductivity | 30 | 1.53 x 10-2 |

| Conductivity | 35 | 1.50 x 10-2 |

| Conductivity | 40 | 1.48 x 10-2 |

This interactive table compiles CMC values for dodecylethyldimethylammonium bromide from various studies, showcasing the consistency of results obtained through different analytical methods and the effect of temperature on micelle formation. researchgate.netnih.gov

The data shows a slight decrease in the CMC with increasing temperature, which is a typical behavior for many ionic surfactants.

Volumetric and Rheological Characterization of Solutions and Suspensions

The volumetric and rheological properties of this compound solutions and suspensions are critical for understanding their behavior in formulations and industrial processes. These properties are influenced by the concentration of the surfactant, the formation of micelles and other aggregates, and interactions with other components in the system.

Volumetric Properties: Density measurements of surfactant solutions can provide valuable information about molecular interactions and the structure of the aggregates. From density data, the apparent molar volume (φV) can be calculated. The apparent molar volume reflects the volume occupied by one mole of the solute in the solution and is sensitive to solute-solvent and solute-solute interactions. A plot of apparent molar volume versus concentration can also be used to determine the CMC, as there is often a change in the slope at the point of micelle formation.

For dodecylethyldimethylammonium bromide, density measurements have been used to determine its CMC and partial molar volumes. nih.gov The apparent molar volumes of dodecylethyldimethylammonium bromide have been reported to be in good agreement with literature values. nih.gov

Table 3: Volumetric Properties of Dodecylethyldimethylammonium Bromide in Aqueous Solution at 25°C

| Property | Value |

| CMC from density measurements (mol/L) | 1.5 x 10-2 |

| Partial Molar Volume (Vm) below CMC (cm3/mol) | ~295 |

| Partial Molar Volume (Vm) above CMC (cm3/mol) | ~305 |

This table summarizes key volumetric data for dodecylethyldimethylammonium bromide, highlighting the change in molar volume upon micellization as determined from density measurements.

Rheological Characterization: The rheology of surfactant solutions can be complex, ranging from Newtonian behavior at low concentrations to highly viscoelastic and shear-thinning behavior at higher concentrations where worm-like micelles or other ordered structures are formed. The viscosity of these solutions is a key parameter in many applications.

While specific rheological data for this compound or bromide is scarce, the general behavior of cationic surfactant solutions is well-documented. At concentrations above the CMC, the formation of spherical micelles typically has a modest effect on the solution viscosity. However, at higher concentrations or with the addition of salts or other co-solutes, these spherical micelles can grow into elongated, worm-like structures. These worm-like micelles can entangle, forming a transient network that imparts significant viscoelasticity to the solution. acs.orgmsu.ru

Future Directions and Emerging Research Avenues for Dodecylethyldimethylammonium Hydroxide

Development of Novel Synthetic Strategies for Enhanced Control and Sustainability

Future research into the synthesis of Dodecylethyldimethylammonium hydroxide (B78521) is increasingly geared towards green chemistry principles and enhanced molecular control. A primary objective is to move away from traditional synthesis routes that may involve hazardous reagents and produce significant waste streams.

One promising direction is the refinement of synthesis via bipolar membrane electrodialysis (BMED) . This method offers a cleaner production pathway by converting the corresponding halide salt into the hydroxide form without significant secondary pollution. researchgate.netepa.gov Research in this area aims to optimize BMED process parameters, such as current density and feed concentration, specifically for long-chain quaternary ammonium (B1175870) hydroxides to improve current efficiency and reduce energy consumption. researchgate.netmsrjournal.com A key challenge is that process performance can decrease with larger molecules, necessitating the development of advanced, highly selective ion-exchange membranes. researchgate.net

Another critical research avenue is the design of environmentally degradable analogues . Current quaternary ammonium compounds (QACs) are often persistent in the environment due to their stable C-N and C-C bonds. rsc.orgresearchgate.net Future synthetic strategies will focus on incorporating cleavable linkages, such as ester or carbonate groups, into the molecular structure. rsc.orgresearchgate.net These "soft" QACs would maintain their surfactant properties during use but would be designed to break down into less harmful, biodegradable components when released into the environment, triggered by factors like pH or microbial action. rsc.org

| Synthetic Strategy | Key Advantages | Research Focus |

| Bipolar Membrane Electrodialysis (BMED) | Environmentally friendly (no secondary pollution), High purity product. researchgate.net | Optimizing process for long-chain QACs, Developing advanced membranes, Reducing energy consumption. researchgate.netmsrjournal.com |

| Green Methylating Agents | Avoids toxic reagents (e.g., methyl halides), Higher atom efficiency, Reduced inorganic salt waste. acs.org | Synthesis of amide-containing QACs using dimethyl carbonate (DMC). acs.org |

| Design of Cleavable Analogues | Enhanced biodegradability, Reduced environmental persistence. rsc.orgresearchgate.net | Incorporating hydrolyzable linkages (ester, carbonate) into the surfactant backbone. rsc.orgresearchgate.net |

Deeper Mechanistic Understanding of Self-Assembly and Interfacial Phenomena

A thorough understanding of how Dodecylethyldimethylammonium hydroxide molecules behave at interfaces and self-assemble in solution is crucial for optimizing their performance. Future research will employ advanced analytical techniques and computational modeling to gain deeper mechanistic insights.

A key parameter of interest is the critical micelle concentration (CMC) , the concentration at which surfactant molecules begin to form aggregates called micelles. nih.govwikipedia.org Studies have shown that long-chain quaternary ammonium hydroxides tend to have lower CMCs than many conventional surfactants, indicating high efficiency. ccspublishing.org.cn Future work will focus on precisely determining the CMC of this compound under various conditions (temperature, pH, ionic strength) and understanding how its specific headgroup (ethyldimethylammonium) influences micelle formation and structure. researchgate.net

Research will also delve into the thermodynamics of micellization, exploring whether the process is primarily enthalpy- or entropy-driven under different conditions. researchgate.net Understanding these fundamental driving forces will allow for the prediction and control of aggregation behavior in complex formulations. Advanced techniques like small-angle neutron scattering (SANS) and dynamic light scattering (DLS) will be essential for characterizing the size, shape (e.g., spherical, ellipsoidal), and charge of the micelles formed. nih.gov

Expansion into Advanced Functional Materials and Nanotechnological Systems

The unique properties of this compound make it a promising candidate for use in the burgeoning fields of advanced materials and nanotechnology. Its role as a cationic surfactant allows it to function as a stabilizer, template, or structure-directing agent (SDA) in the synthesis of novel nanomaterials. nih.govsacheminc.com

A significant emerging application is in the synthesis of metallic nanoparticles . For instance, the closely related compound Dodecylethyldimethylammonium bromide has been successfully used as a less toxic growth-directing agent for the synthesis of monodisperse gold nanorods, which have applications in nanomedicine. nih.gov Future research will explore the use of the hydroxide form in similar "green synthesis" approaches for various metallic and metal oxide nanoparticles, where it can control particle size, shape, and surface properties. nih.govdrexel.edu

Furthermore, its function as an organic SDA is a key area of exploration. Quaternary ammonium hydroxides are widely used to direct the formation of specific pore structures in the synthesis of crystalline materials like zeolites. dicp.ac.cnrsc.orgmdpi.com Research will investigate how the specific molecular geometry of this compound can be leveraged to template the synthesis of novel zeolites or other porous materials with tailored catalytic or adsorptive properties.

Interdisciplinary Research in Environmental Technologies and Advanced Separations

Future applications of this compound are poised to address pressing environmental challenges through interdisciplinary research. Its surfactant properties are relevant for developing enhanced remediation techniques and advanced separation processes.

In water treatment , cationic surfactants are used in flocculants and coagulants to aid in the removal of suspended solids from wastewater. eastman.comduboischemicals.com Research will explore the efficacy of this compound in these applications, potentially as part of hybrid materials like organically modified layered double hydroxides (LDHs) for the adsorption of pharmaceutical pollutants or other recalcitrant contaminants. nanochemres.orgnih.gov

The compound's potential also extends to advanced separation technologies . Its ability to modify surface properties and form micelles makes it a candidate for use in processes like micellar-enhanced ultrafiltration (MEUF), where micelles are used to trap contaminants that would otherwise pass through a filtration membrane. There is also potential for its use in ion-exchange resins and membranes for selective separation and recovery of valuable or hazardous ions from industrial process streams. eastman.com

Exploration of Synergistic Effects in Hybrid Multicomponent Systems

The performance of this compound can be significantly enhanced when used in combination with other chemical agents. A major future research direction is the systematic investigation of synergistic effects in hybrid and multicomponent systems.

This includes studying its interactions in mixed surfactant systems . Combining it with anionic, nonionic, or other cationic surfactants can lead to non-ideal mixing behavior, resulting in micelles that form at a much lower total concentration and possess unique properties not achievable with a single surfactant. nih.govresearchgate.net Understanding the interactions between different surfactant headgroups (e.g., electrostatic attraction/repulsion) is key to designing formulations with finely tuned characteristics for specific applications. fao.org

Another promising area is the study of surfactant-polymer interactions . The combination of this compound with various polymers (both natural and synthetic) can create complex fluids with unique rheological and stability properties. mdpi.comindexcopernicus.com These systems are relevant for applications ranging from enhanced oil recovery to consumer products. Research will focus on how electrostatic and hydrophobic interactions between the surfactant and polymer chains drive the formation of complexes, leading to synergistic improvements in properties like foam stability or drag reduction. mdpi.comresearchgate.net

Q & A

Q. What are the standard synthesis methods for dodecylethyldimethylammonium hydroxide, and how can purity be ensured?

- Methodological Answer : this compound is typically synthesized via quaternization reactions. A common approach involves reacting dodecylethyldimethylamine with alkylating agents (e.g., methyl iodide) under controlled pH and temperature, followed by ion exchange with hydroxide ions using resins or precipitation methods. Purity is validated via nuclear magnetic resonance (NMR) for structural confirmation, ion chromatography for hydroxide content, and titration to quantify residual halides. For reproducible results, maintain inert atmospheres to prevent carbonate contamination .

Q. How is this compound characterized in colloidal systems?

- Methodological Answer : Dynamic light scattering (DLS) and zeta potential measurements are critical for assessing its role as a cationic surfactant in stabilizing nanoparticles. For example, in gold nanorod synthesis, surfactant adsorption on particle surfaces is confirmed by TEM imaging and X-ray photoelectron spectroscopy (XPS). Surface charge density (via zeta potential) should exceed ±30 mV for colloidal stability, with adjustments made via pH or counterion concentration .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and goggles, in fume hoods to avoid inhalation or skin contact. Neutralize spills with weak acids (e.g., citric acid) and dispose of waste via approved hazardous channels. Regularly monitor air quality for hydroxide vapors and ensure emergency eyewash/shower stations are accessible. Refer to Safety Data Sheets (SDS) for toxicity thresholds and first-aid measures .

Advanced Research Questions

Q. How can experimental designs optimize this compound’s surfactant efficacy in nanoparticle synthesis?

- Methodological Answer : Employ design of experiments (DoE) to evaluate critical parameters: surfactant-to-precursor molar ratio, temperature, and reaction time. For gold nanorods, a molar ratio of 1:2 (surfactant:HAuCl₄) at 60°C yields optimal aspect ratios. Use UV-Vis spectroscopy to monitor plasmon resonance peaks (e.g., 520 nm for spherical vs. >600 nm for rod-shaped particles). Compare with alternative surfactants (e.g., CTAB) to assess cytotoxicity trade-offs .

Q. What methodologies resolve contradictions in cytotoxicity data for dodecylethyldimethylammonium-based surfactants?

- Methodological Answer : Discrepancies often arise from cell line specificity and exposure duration. Conduct parallel assays using Hep-G2 (liver) and A549 (lung) cells with MTT or resazurin-based viability tests. Control for surfactant concentration (e.g., 0.1–10 µM) and exposure time (24–72 hrs). Normalize data to cell proliferation rates and validate with flow cytometry for apoptosis/necrosis markers. Cross-reference with organothiol-capped nanoparticles to isolate surfactant-specific effects .

Q. How does this compound function in ion-pair chromatography, and how is retention time optimized?

- Methodological Answer : As a ion-pairing agent, it interacts with anionic analytes (e.g., glucuronides) via electrostatic and hydrophobic interactions. Optimize mobile phase pH (5–7) to balance analyte ionization and surfactant charge. Use a C18 column with acetonitrile/water gradients (5–95%) and 10 mM surfactant concentration. Calibrate retention times using standards and adjust ionic strength (e.g., 0.1 M NaCl) to modulate partitioning efficiency .

Q. What advanced techniques assess the stability of this compound under varying experimental conditions?

- Methodological Answer : Perform accelerated stability studies by storing solutions at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-UV (220 nm) for byproducts like dodecylethyldimethylamine. Use FTIR to detect carbonate formation in alkaline conditions. For thermal stability, conduct thermogravimetric analysis (TGA) with a ramp rate of 10°C/min under nitrogen .

Contradiction Analysis & Best Practices

Q. Why do studies report conflicting data on the critical micelle concentration (CMC) of this compound?

- Methodological Answer : CMC variability stems from measurement techniques (e.g., surface tension vs. conductivity) and impurities. Standardize measurements using pyrene fluorescence spectroscopy (CMC indicated by abrupt changes in I₁/I₃ ratio). Pre-purify surfactants via dialysis (MWCO 1 kDa) and validate purity via mass spectrometry. Report temperature and ionic strength, as CMC decreases with added salts (e.g., 0.1 M NaCl reduces CMC by ~30%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.